N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in medicinal chemistry due to its diverse biological activities and structural versatility . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-10-20(15(2)11-14)28-13-22(27)24-16-8-9-17(19(26)12-16)23-25-18-5-3-4-6-21(18)29-23/h3-12,26H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCWMMRJDUIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic substitution reactions, often using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents.
Introduction of the Dimethylphenoxy Acetamide Moiety: This step involves the reaction of the intermediate with 2,4-dimethylphenoxyacetic acid under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity under milder reaction conditions .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, affecting the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.
Benzothiazole-2-thiol: Exhibits antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Investigated for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the hydroxyphenyl and dimethylphenoxyacetamide groups, which may confer distinct biological activities and pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
